molecular formula C12H14O B084459 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone CAS No. 13577-40-7

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone

Cat. No. B084459
CAS RN: 13577-40-7
M. Wt: 174.24 g/mol
InChI Key: BCZLMXJDECUUDW-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C12H14O . It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections .


Synthesis Analysis

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid can be synthesized from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.


Molecular Structure Analysis

The molecular structure of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone consists of a tetrahydronaphthalen-1-yl group attached to an ethanone group . The molecular weight of this compound is 174.24 .


Physical And Chemical Properties Analysis

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone may serve as a precursor in the synthesis of various pharmacologically active compounds. Its structural similarity to naphthalene derivatives, which are known for their therapeutic properties, suggests potential applications in drug development .

Materials Science: Organic Synthesis Intermediate

This compound could be used in the synthesis of new organic materials, such as small molecule organic semiconductors, which are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Science: Analyte in Pollution Studies

Given its chemical structure, 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone could be an analyte in studies investigating the environmental impact of similar organic compounds, aiding in the monitoring of pollution levels .

Analytical Chemistry: Chromatography Standards

This compound might be used as a standard or reference material in chromatographic analysis, helping to calibrate instruments or validate methods for detecting similar organic compounds .

Pharmacology: Enzyme Inhibition Studies

It could be explored for its inhibitory effects on certain enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors as drugs .

Biochemistry: Biomolecular Interaction Studies

Researchers could investigate the interactions between 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone and biomolecules, which could provide insights into the compound’s bioavailability and metabolism .

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLMXJDECUUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501629
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone

CAS RN

13577-40-7
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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